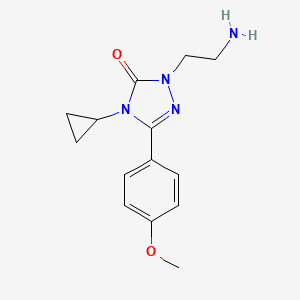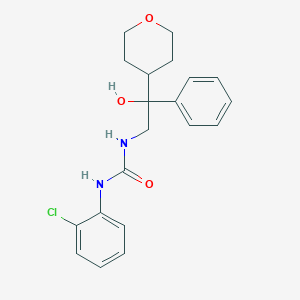
1-(2-chlorophenyl)-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea, also known as CHPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CHPTU is a urea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Gel Properties
One study explored hydrogel formation using a structurally related compound, demonstrating that hydrogels' morphology and rheology can be significantly influenced by the identity of anions. This research highlights the potential for tuning the physical properties of gels, which could be relevant for applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Corrosion Inhibition
Another study focused on pyran-2-one derivatives, closely related to the compound , evaluating their performance as corrosion inhibitors for mild steel in acidic media. This suggests potential applications of similar compounds in protecting metals from corrosion, which is crucial for extending the lifespan of industrial materials (El Hattak et al., 2021).
Antibacterial and Antifungal Activity
Research on heterocyclic compounds containing a sulfonamido moiety, which is structurally related, indicates significant antibacterial and antifungal activities. This points to the potential for developing new antimicrobial agents based on the structural framework of the given compound (Azab, Youssef, & El-Bordany, 2013).
Electrochemical and Thermodynamic Properties
A study investigated the corrosion behavior of mild steel in hydrochloric acid solution containing organic compounds structurally related to the compound . The findings provide insights into the electrochemical and thermodynamic properties that influence corrosion inhibition, suggesting applications in industrial processes to prevent metal degradation (Bahrami & Hosseini, 2012).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-17-8-4-5-9-18(17)23-19(24)22-14-20(25,15-6-2-1-3-7-15)16-10-12-26-13-11-16/h1-9,16,25H,10-14H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMBXGKOBFOUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NC2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2869734.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2869735.png)
![N-[2-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2869740.png)

![N~1~,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine](/img/structure/B2869742.png)
![2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide](/img/structure/B2869744.png)
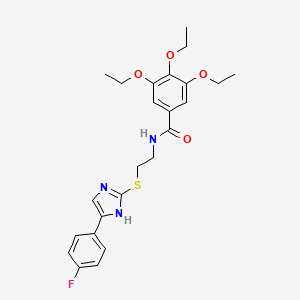
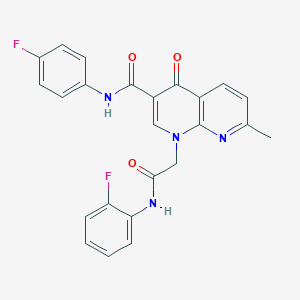
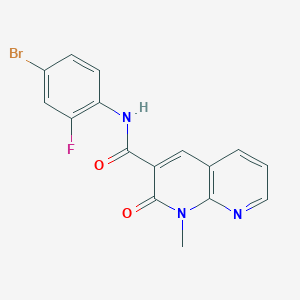
![Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2869751.png)
![N-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2869753.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2869754.png)
![(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2869755.png)
